7-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione
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Overview
Description
7-Bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione is an organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a phenethyl group attached to a naphthalene-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-3-phenethyl-naphthalene-1,2-dione using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to form hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions within biological systems. It may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-Hydroxy-3-phenethyl-naphthalene-1,2-dione: Lacks the bromine atom but shares similar structural features.
7-Bromo-4-hydroxy-naphthalene-1,2-dione: Lacks the phenethyl group but retains the bromine and hydroxyl groups.
Uniqueness: 7-Bromo-4-hydroxy-3-phenethyl-naphthalene-1,2-dione is unique due to the presence of both the bromine atom and the phenethyl group, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
7475-40-3 |
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Molecular Formula |
C18H13BrO3 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
7-bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H13BrO3/c19-12-7-9-13-15(10-12)18(22)17(21)14(16(13)20)8-6-11-4-2-1-3-5-11/h1-5,7,9-10,20H,6,8H2 |
InChI Key |
INBDLXWDQWKRHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C3=C(C=C(C=C3)Br)C(=O)C2=O)O |
Origin of Product |
United States |
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